molecular formula C14H15N3O B8568851 Piperazin-1-yl(quinolin-2-yl)methanone

Piperazin-1-yl(quinolin-2-yl)methanone

Cat. No. B8568851
M. Wt: 241.29 g/mol
InChI Key: URMKJJJRIIGKHL-UHFFFAOYSA-N
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Patent
US06127360

Procedure details

1-(2-Quinolylcarbonyl)piperazine hydrochloride (6.18 g, 22.2 mmol) was dissolved in water. The thus-obtained solution was rendered basic with a concentrated aqueous solution of sodium hydroxide. The resulting mixture was extracted with chloroform, and the extract was washed with an aqueous solution of sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was distilled off, whereby 4.236 g of the title compound were obtained as a colorless oil (yield: 79.1%).
Name
1-(2-Quinolylcarbonyl)piperazine hydrochloride
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)=[O:13].[OH-].[Na+]>O>[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
1-(2-Quinolylcarbonyl)piperazine hydrochloride
Quantity
6.18 g
Type
reactant
Smiles
Cl.N1=C(C=CC2=CC=CC=C12)C(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with chloroform
WASH
Type
WASH
Details
the extract was washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.236 g
YIELD: CALCULATEDPERCENTYIELD 79.1%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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